Methyl6-(propylamino)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl6-(propylamino)nicotinate is a chemical compound that belongs to the class of nicotinates It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol, and the amino group is substituted with a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-(propylamino)nicotinate typically involves the esterification of 6-methylnicotinic acid with methanol under acidic conditions. The reaction is carried out by mixing 6-methylnicotinic acid with an alcoholic solvent, adjusting the pH to less than or equal to 1, and maintaining the reaction temperature between 80°C to 100°C. The reaction mixture is then heated to reflux, allowing the esterification to proceed to completion .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the product. The esterification reaction is followed by purification steps, such as distillation or crystallization, to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Methyl6-(propylamino)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce various amines.
Scientific Research Applications
Methyl6-(propylamino)nicotinate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of conditions related to nicotinic acid deficiency.
Industry: It is used in the production of various industrial chemicals and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of Methyl6-(propylamino)nicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of nicotinic acetylcholine receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, including vasodilation and enhanced blood flow .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used for similar applications.
Ethyl nicotinate: An ethyl ester of nicotinic acid with comparable properties.
Nicotinamide: A derivative of nicotinic acid with distinct biological activities.
Uniqueness
Methyl6-(propylamino)nicotinate is unique due to the presence of the propylamino group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity and its interaction with biological targets, making it distinct from other nicotinate derivatives .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 6-(propylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-3-6-11-9-5-4-8(7-12-9)10(13)14-2/h4-5,7H,3,6H2,1-2H3,(H,11,12) |
InChI Key |
DTPXRBTXSWNJOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.